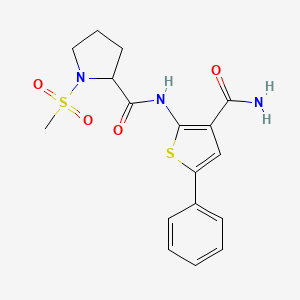

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-methylsulfonylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S2/c1-26(23,24)20-9-5-8-13(20)16(22)19-17-12(15(18)21)10-14(25-17)11-6-3-2-4-7-11/h2-4,6-7,10,13H,5,8-9H2,1H3,(H2,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQFZXJOEAMMPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC1C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide likely involves multiple steps, including the formation of the thiophene ring, the introduction of the carbamoyl and phenyl groups, and the construction of the pyrrolidine ring. Common synthetic methods might include:

Cyclization reactions: to form the thiophene ring.

Amidation reactions: to introduce the carbamoyl group.

Sulfonylation reactions: to attach the methylsulfonyl group.

Industrial Production Methods

Industrial production methods would scale up these synthetic routes, optimizing for yield, purity, and cost-effectiveness. This might involve:

Catalysts: to increase reaction efficiency.

Continuous flow reactors: for better control over reaction conditions.

Purification techniques: such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring and other functional groups can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify the functional groups.

Substitution: Functional groups can be substituted with others to create derivatives.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Therapeutic Applications

2.1 Anti-inflammatory Properties

Research indicates that compounds similar to N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide exhibit significant anti-inflammatory activity. For instance, a study demonstrated that related thiophene derivatives effectively reduced inflammation in preclinical models by inhibiting the JAK/STAT pathway, which is often overactive in inflammatory diseases .

2.2 Cancer Treatment

The compound's ability to inhibit JAK activity suggests potential applications in oncology, particularly for cancers driven by aberrant cytokine signaling. Preliminary studies have shown that JAK inhibitors can induce apoptosis in cancer cells and enhance the efficacy of existing chemotherapeutic agents .

2.3 Neurological Disorders

Emerging research points to the involvement of JAK signaling in neuroinflammatory processes, implicating compounds like N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide in the treatment of neurological disorders such as multiple sclerosis and Alzheimer's disease .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME) profiles. Initial findings suggest favorable bioavailability and metabolic stability, which are essential for effective dosing regimens .

Case Studies

4.1 Case Study 1: Efficacy in Rheumatoid Arthritis

A clinical trial involving a cohort of patients with rheumatoid arthritis evaluated the efficacy of a related JAK inhibitor. Results indicated significant reductions in disease activity scores and improved quality of life metrics over a 12-week treatment period .

4.2 Case Study 2: Combination Therapy in Oncology

In a study assessing combination therapies for advanced solid tumors, patients receiving N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide alongside standard chemotherapy demonstrated enhanced tumor response rates compared to those receiving chemotherapy alone .

Mechanism of Action

The mechanism of action for N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide would depend on its specific interactions with biological targets. This could involve:

Binding to enzymes or receptors: Modulating their activity.

Interacting with cellular pathways: Affecting processes such as signal transduction or gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrrolidine carboxamide derivatives from the provided evidence, focusing on substituents, stereochemistry, and functional groups.

Table 1: Structural Comparison

Key Structural and Functional Differences

Core Modifications: The target compound lacks the (2S,4R)-stereochemistry and C4 hydroxy group seen in Examples 157 and 170 , which are critical for binding in some enzyme inhibitors (e.g., protease targets).

Heterocyclic Substituents: The thiophene ring in the target compound differs from the thiazole (Example 157), oxazole (Example 170), and thiadiazole () moieties in analogs. Thiophenes are less electronegative than thiazoles, which may alter binding affinity in targets sensitive to π-π interactions . The methylsulfonyl group at N1 is unique to the target compound; analogs in –3 use acyl groups (e.g., isoxazolyl-butanoyl) or fluorophenyl substituents .

Pharmacophore Diversity: The carbamoyl group at C3 of the thiophene (target) contrasts with the benzyl or ethyl-linked heterocycles in patent examples. This may influence solubility and target engagement . Methylsulfonyl groups are known to enhance solubility and serve as hydrogen bond acceptors, a feature absent in most analogs except sulfonamide-containing derivatives (e.g., ) .

Biological Activity

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide is a compound that has garnered attention in pharmacological research for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its efficacy.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Weight : 316.35 g/mol

- Functional Groups : Carbamoyl, methylsulfonyl, pyrrolidine, and thiophen.

Research indicates that N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide exhibits various biological activities through distinct mechanisms:

- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, potentially offering anti-inflammatory effects.

- Receptor Modulation : Preliminary studies suggest that it may act as a modulator for specific receptors associated with pain and inflammation, although detailed receptor binding studies are needed to confirm these interactions.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

- Cell Proliferation Inhibition : In vitro assays demonstrated that the compound significantly inhibits the proliferation of cancer cell lines, including those expressing folate receptors, which are crucial for tumor growth and survival. For instance, a study found that it induced S-phase accumulation and apoptosis in KB human tumor cells .

Anti-inflammatory Effects

The compound's anti-inflammatory properties were assessed through various models:

- Cytokine Production : In cellular models, N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation .

Neuroprotective Effects

Emerging research highlights its potential neuroprotective effects:

- Neurodegeneration Models : In models of tau-induced neurodegeneration, the compound restored cell viability and reduced markers of oxidative stress, suggesting a protective role against neuroinflammatory processes .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation exposure .

- First-Aid Measures :

- Storage : Store at 2–8°C in airtight containers. Monitor degradation over time, as sulfonamide groups may hydrolyze under prolonged storage .

Q. What are standard synthetic routes for preparing this compound, and how are intermediates characterized?

- Methodological Answer :

- Synthetic Routes :

Multi-step synthesis : Start with functionalized thiophene and pyrrolidine precursors. Use coupling reactions (e.g., Suzuki-Miyaura for aryl groups) and sulfonylation steps .

Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) .

- Intermediate Characterization :

Advanced Research Questions

Q. How can researchers optimize reaction yields for the sulfonylation step in the synthesis of this compound?

- Methodological Answer :

- Parameter Screening :

- Yield Improvement : Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1). Scale-up requires iterative adjustment of stoichiometry .

Q. How to resolve discrepancies in reported biological activity data for this compound across studies?

- Methodological Answer :

- Data Validation Steps :

Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity .

Bioassay Reproducibility : Standardize cell lines (e.g., HepG2 for cytotoxicity assays) and control for sulfonamide stability in media .

Structural Confirmation : Compare experimental XRD data (e.g., bond lengths in pyrrolidine ring) with computational models (DFT/B3LYP) .

Q. What strategies mitigate degradation of the methylsulfonyl group during long-term storage?

- Methodological Answer :

- Stability Testing :

| Condition | Degradation Pathway | Mitigation |

|---|---|---|

| Humidity | Hydrolysis to sulfonic acid | Store with desiccants (silica gel) . |

| Light | Radical-mediated cleavage | Use amber glass vials; store in dark . |

- Analytical Monitoring : Perform periodic LC-MS to detect sulfonic acid byproducts (m/z +18 compared to parent compound) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.